molecular formula C20H18FNO4 B14989574 N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14989574
M. Wt: 355.4 g/mol
InChI Key: XIONCNQMMXLXLM-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2-(2-fluorophenyl)ethylamine.

    Coupling Reaction: The 7-hydroxy-4-methylcoumarin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The activated coumarin is then reacted with 2-(2-fluorophenyl)ethylamine to form the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex coumarin derivatives with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.

    Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used in the development of fluorescent dyes and sensors due to the inherent fluorescence of the coumarin moiety.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate the arachidonic acid pathway, leading to reduced inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescence properties but lacking the additional phenyl and acetamide groups.

    2-(2-Fluorophenyl)ethylamine:

Uniqueness

N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the combination of the coumarin and fluorophenyl moieties, which confer distinct biological activities and chemical properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H18FNO4/c1-12-15-7-6-14(23)10-18(15)26-20(25)16(12)11-19(24)22-9-8-13-4-2-3-5-17(13)21/h2-7,10,23H,8-9,11H2,1H3,(H,22,24)

InChI Key

XIONCNQMMXLXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC=CC=C3F

Origin of Product

United States

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